molecular formula C21H17N3O2 B2824563 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 313275-15-9

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B2824563
CAS No.: 313275-15-9
M. Wt: 343.386
InChI Key: RUUNPPDJWQDWNK-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a significant class of compounds with a wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and is a key molecule in replication, transcription, protein coding, and cell integrity .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole derivatives have a planar molecular structure . The benzimidazole core is stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives can interact with DNA by covalent and non-covalent interactions . Covalent interactions lead to chemical alterations of DNA that are irreversible and cause cell death .

Scientific Research Applications

Thermal Fragmentation and Rearrangement

Thermolysis of certain N-phenylbenzamide oximes leads to the formation of benzimidazoles, among other products, hinting at a pathway for synthesizing benzimidazole derivatives through thermal methods. This process involves free radical mechanisms, indicating potential applications in chemical synthesis and material science (Gaber, Muathen, & Taib, 2011).

Synthesis of Novel Aromatic Polyimides

The synthesis of new diamines and their polymerization with various dianhydrides to produce aromatic polyimides suggests applications in developing new materials with potential uses in electronics, aerospace, and other high-performance applications. These polymers exhibit solubility in organic solvents and stability across a wide range of temperatures (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidative and Antiproliferative Activity

Research into methoxy amidino substituted benzamides and benzimidazoles reveals compounds with significant antioxidative and antiproliferative activities. These compounds are evaluated for their potential in treating cancer and other diseases by inhibiting cell proliferation and scavenging free radicals (Cindrić et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their effectiveness in inhibiting the corrosion of iron in hydrochloric acid solutions. This suggests applications in industrial and engineering contexts, where these compounds could be used to protect metals from corrosive environments (Khaled, 2003).

Tyrosinase Inhibitors

Benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This research holds implications for cosmetic, medical, and food industries, particularly in the development of products aimed at controlling pigmentation (Mahdavi et al., 2018).

Antimicrobial and Antioxidant Activities

A new benzamide isolated from endophytic Streptomyces exhibits antimicrobial and antioxidant activities, highlighting the potential for discovering new natural products with therapeutic applications (Yang et al., 2015).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNPPDJWQDWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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